Anabaseine

Description

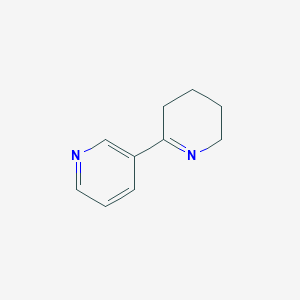

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBPMADJYNSPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188266 | |

| Record name | Anabaseine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3471-05-4 | |

| Record name | Anabaseine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabaseine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anabaseine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE103K23I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anabaseine: A Technical Guide to its Discovery, Natural Sources, and Pharmacological Profile

Abstract

Anabaseine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has garnered significant interest in the scientific community for its potential as a lead compound in drug development, particularly for neurological disorders. This document provides a comprehensive overview of the discovery of this compound, its natural origins, and its fundamental chemical and pharmacological properties. We will delve into the key experimental methodologies used to isolate and characterize this marine toxin and present quantitative data on its receptor binding and functional activity. Furthermore, this guide will illustrate the signaling pathways modulated by this compound and the experimental workflows involved in its study.

Discovery and Natural Sources

Initial Synthesis and Subsequent Isolation

This compound was first chemically synthesized in 1936 by Spath and Mamoli.[1][2] However, its existence as a natural product was not confirmed until 1971, when it was isolated from the marine nemertean worm Paranemertes peregrina by William R. Kem and his colleagues.[2][3] Later, in 1981, this compound was also identified in the venom of Aphaenogaster ants, where it functions as a pheromone and a chemical defense agent.[2]

Natural Occurrences

This compound is primarily found in two distinct natural sources:

-

Nemertean Worms (Ribbon Worms): These marine invertebrates utilize this compound as a potent neurotoxin to paralyze their prey and deter predators. High concentrations of this compound have been identified in the body and proboscis of species such as Paranemertes peregrina and the polystiliferan nemertean Paradrepanophorus crassus. The discovery of this compound in both monostiliferan and polystiliferan hoplonemerteans suggests an early evolutionary origin of its biosynthetic pathway.

-

Aphaenogaster Ants: Certain species of this ant genus produce this compound in their poison glands. It serves a dual purpose as an alarm pheromone and a defensive chemical against aggressors.

This compound is structurally related to anabasine, an alkaloid found in the tree tobacco plant (Nicotiana glauca).

Chemical Properties

This compound (3,4,5,6-tetrahydro-2,3′-bipyridine) is an alkaloid with the chemical formula C10H12N2. Its structure consists of a tetrahydropyridine (B1245486) ring linked to the 3-position of a pyridine (B92270) ring. A key feature of this compound is its existence as a tautomeric mixture at physiological pH, equilibrating between a cyclic imine, a cyclic iminium cation, and an open-chain amino-ketone form. The planar conformation of the molecule is stabilized by conjugation between the imine and the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H12N2 | |

| Molar Mass | 160.220 g·mol−1 | |

| Appearance | Oil | |

| Boiling Point | 110-120°C | |

| IUPAC Name | 3,4,5,6-Tetrahydro-2,3′-bipyridine | |

| CAS Number | 3471-05-4 |

Pharmacological Profile

This compound is a potent agonist at various nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α7 subtype and skeletal muscle receptors. The binding of the iminium form of this compound to these receptors triggers neuronal depolarization and the subsequent release of neurotransmitters such as dopamine (B1211576) and norepinephrine. This activity is responsible for the paralytic effects observed in crustaceans and insects. While this compound itself has a broad spectrum of activity across nAChR subtypes, its scaffold has been instrumental in the development of more selective ligands. For instance, the this compound derivative GTS-21 (DMXBA) is a selective α7 nAChR agonist that has been investigated for its potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease.

Experimental Protocols

Isolation of this compound from Nemertean Worms

The following protocol is a generalized procedure based on the methods described for the isolation of this compound from Paranemertes peregrina.

Materials:

-

Nemertean worm tissue

-

Hydrochloric acid (HCl)

-

Aluminum oxide for chromatography

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Homogenize the nemertean tissue in ethanol. A Stas-Otto solvent extraction procedure can be employed.

-

Acidification and Concentration: Acidify the extract with HCl and concentrate it using a rotary evaporator at room temperature to avoid the loss of volatile alkaloids.

-

Chromatographic Purification: Subject the concentrated extract to chromatography on aluminum oxide.

-

Fraction Collection and Monitoring: Elute the column with appropriate solvents and collect fractions. Monitor the fractions for the presence of this compound using a spectrophotometric assay with Ehrlich's reagent, which forms a colored adduct with this compound (DMAB-anabaseine) with a high absorbance at 490 nm.

-

HPLC Purification: Further purify the this compound-containing fractions by HPLC to obtain the pure compound.

-

Structural Elucidation: Confirm the structure of the isolated this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectrophotometric Assay for this compound Quantification

This assay, based on the reaction with Ehrlich's reagent, is used for the detection and quantification of this compound in tissue extracts.

Procedure:

-

Dissolve the tissue extract in ethanol.

-

Add a solution of Ehrlich's reagent (p-dimethylaminobenzaldehyde) in ethanol containing 1% concentrated HCl.

-

Measure the absorbance of the resulting colored solution at 490 nm.

-

Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of action is the direct activation of nicotinic acetylcholine receptors, which are ligand-gated ion channels.

Figure 1. Signaling pathway of this compound at the nicotinic acetylcholine receptor.

The general workflow for the discovery and characterization of this compound from a natural source is depicted below.

Figure 2. Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound, a fascinating marine natural product, has a rich history from its initial chemical synthesis to its discovery in nemertean worms and ants. Its potent and diverse activity at nicotinic acetylcholine receptors has made it a valuable pharmacological tool and a promising scaffold for the development of novel therapeutics for neurological and psychiatric disorders. The experimental protocols and workflows detailed in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Isolation of Anabaseine from Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabaseine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the development of drugs for cognitive disorders. This technical guide provides a comprehensive overview of the isolation of this compound from its primary natural sources: marine nemertine worms. It details the methodologies for extraction, purification, and characterization of this valuable alkaloid, presenting quantitative data in a clear, comparative format. Furthermore, this document illustrates key experimental workflows and the relevant signaling pathway of this compound through detailed diagrams, offering a practical resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

This compound (3,4,5,6-tetrahydro-2,3′-bipyridine) is a neurotoxic alkaloid first identified in marine hoplonemertean worms.[1] These carnivorous marine worms utilize a toxin-laden proboscis to capture prey.[2] this compound's structural similarity to nicotine (B1678760) and anabasine (B190304) underpins its potent interaction with nAChRs, albeit with a distinct pharmacological profile.[3] Notably, it displays a higher affinity for the α7 subunit of nAChRs, a key target in research for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[2] The this compound derivative, GTS-21 (DMXBA), has undergone phase II clinical trials for such indications.[4]

This guide focuses on the practical aspects of isolating this compound from its natural marine sources, providing detailed experimental protocols and comparative data to aid researchers in obtaining this compound for further study and development.

Marine Sources of this compound

This compound is primarily found in nemertine worms of the class Hoplonemertea. Several species have been identified as significant sources of this alkaloid. The concentration of this compound can vary considerably between species and even within different body parts of the same organism, with the highest concentrations often found in the proboscis and integument, suggesting a role in both predation and defense.

Table 1: this compound Concentration in Various Marine Nemertine Species

| Species | Tissue | This compound Concentration (µg/g fresh weight) | Reference |

| Paranemertes peregrina | Anterior Proboscis | High (specific value not consistently reported) | |

| Body | Lower than proboscis | ||

| Paradrepanophorus crassus | Body | ~720 (in one specimen) | |

| Anterior Proboscis | ~50x less than P. peregrina proboscis | ||

| Amphiporus lactifloreus | Whole Organism | Detected | |

| Amphiporus angulatus | Whole Organism | Contains this compound and other pyridyl alkaloids | |

| Zygonemertes virescens | Whole Organism | Contains anabasine | |

| Tetrastemma worki | Whole Organism | Contains this compound |

Experimental Protocols for this compound Isolation

The isolation of this compound from nemertine worms generally follows a multi-step process involving extraction, purification, and characterization. The following protocols are a composite of methodologies described in the literature, primarily based on the well-established Stas-Otto solvent extraction procedure.

Specimen Collection and Initial Extraction

-

Collection and Preservation : Collect nemertine specimens from their natural habitat. For tissue-specific analysis, dissect the worm to separate the proboscis from the main body. Preserve the collected tissues in absolute ethanol (B145695) (approximately 10 mL per gram of fresh weight) to prevent degradation of the alkaloids.

-

Homogenization and Extraction :

-

Remove the initial ethanol preservative.

-

Slice the tissue into smaller pieces and homogenize in absolute ethanol containing 1% concentrated hydrochloric acid or 1% acetic acid to facilitate the extraction of the basic alkaloids.

-

Agitate the mixture, for example, by shaking at 5°C overnight, to ensure thorough extraction.

-

Pool the initial preservative and the subsequent ethanol extract.

-

Filter the pooled extract to remove insoluble tissue debris.

-

Concentrate the filtrate using a rotary evaporator at room temperature to avoid the loss of volatile alkaloids.

-

Stas-Otto Solvent Extraction for Purification

This classical acid-base extraction method is highly effective for separating alkaloids from neutral and acidic compounds.

-

Acidification and Removal of Non-basic Compounds :

-

Dissolve the crude ethanolic extract in acidified water (pH < 2 with HCl).

-

Perform a liquid-liquid extraction with an organic solvent such as methylene (B1212753) chloride or chloroform (B151607) (3 volumes of organic solvent to 1 volume of aqueous solution, repeated three times).

-

Discard the organic phase, which contains neutral and acidic lipids and other non-basic impurities. The protonated alkaloids remain in the aqueous phase.

-

-

Alkalinization and Extraction of this compound :

-

Adjust the pH of the aqueous phase to > 11 with a strong base (e.g., NaOH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaline aqueous solution with methylene chloride or chloroform (3 volumes of organic solvent to 1 volume of aqueous solution, repeated three times).

-

Collect the organic phase, which now contains the free base form of this compound and other alkaloids.

-

-

Final Concentration :

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Concentrate the dried organic phase using a rotary evaporator to yield a purified and concentrated alkaloid fraction.

-

Chromatographic Separation

Further purification of the alkaloid extract is achieved through chromatographic techniques.

-

Thin-Layer Chromatography (TLC) : Aluminum oxide plates can be used for initial separation and to monitor the progress of column chromatography.

-

High-Performance Liquid Chromatography (HPLC) :

-

Normal Phase HPLC : A silica (B1680970) gel column is effective for separating this compound. A typical mobile phase is a gradient of isopropanol (B130326) in hexane, with a small amount of triethylamine (B128534) (e.g., 0.1-0.2%) to reduce peak tailing.

-

Reverse Phase HPLC : A C18 column can also be used. A common mobile phase is a gradient of methanol (B129727) in water with 0.2% acetic acid.

-

Table 2: Exemplar HPLC Conditions for this compound Purification

| Parameter | Normal Phase HPLC | Reverse Phase HPLC | Reference |

| Stationary Phase | Silica Gel | C18 | |

| Mobile Phase A | Hexane with 0.1% Triethylamine | Water with 0.2% Acetic Acid | |

| Mobile Phase B | Isopropanol with 0.1% Triethylamine | Methanol with 0.2% Acetic Acid | |

| Gradient | Linear gradient of increasing B | Linear gradient of increasing B | |

| Detection | UV at 260 nm | UV at 254 nm |

Quantification and Characterization

A reliable method for quantifying this compound in tissue extracts is through a colorimetric reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde, DMAB).

-

Reagent Preparation : Prepare Ehrlich's reagent by dissolving 1% (w/v) p-dimethylaminobenzaldehyde in ethanol containing 1% (v/v) concentrated HCl.

-

Assay Procedure :

-

Homogenize a tissue sample in absolute ethanol containing 1% concentrated HCl.

-

Centrifuge or filter the homogenate to obtain a clear extract.

-

Add a portion of the ethanolic extract to the Ehrlich's reagent.

-

Incubate the mixture in a sealed vial at 70°C for at least 3 hours.

-

After cooling to room temperature, measure the absorbance spectrum from 300-550 nm. The product of the reaction between this compound and DMAB, 3-(4-dimethylaminobenzylidene)-anabaseine, has a maximum absorbance at approximately 490 nm.

-

A 3.0 µg/mL solution of this compound yields an absorbance of 1.00 at 490 nm under these conditions, which can be used to construct a standard curve for quantification.

-

The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound. The spectral data of the isolated compound should be compared with published data for synthetic this compound to confirm its identity.

This compound's Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its biological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are crucial for synaptic transmission in both the central and peripheral nervous systems.

The binding of this compound, particularly its active cyclic iminium form, to nAChRs triggers a conformational change in the receptor protein. This opens the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. The influx of positive ions leads to depolarization of the cell membrane, which in turn can trigger an action potential and the release of neurotransmitters such as dopamine (B1211576) and norepinephrine. This compound shows a higher affinity for nAChRs containing the α7 subunit.

Conclusion

The isolation of this compound from marine nemertine worms, while a multi-step process, is achievable through a combination of classical solvent extraction techniques and modern chromatographic methods. This guide provides a detailed framework of the necessary protocols, from specimen collection to final characterization. The quantitative data presented herein should aid researchers in selecting appropriate source organisms and in estimating potential yields. A thorough understanding of these isolation procedures is the first critical step for any research aimed at exploring the pharmacological properties of this compound and developing its derivatives into novel therapeutic agents for a range of neurological disorders. The continued investigation of this fascinating marine natural product holds significant promise for the future of drug discovery.

References

Anabaseine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabaseine, a naturally occurring alkaloid found in marine nemertean worms and certain ant species, is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its structural similarity to nicotine (B1678760) and its distinct pharmacological profile have made it a molecule of significant interest in neuroscience and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacology of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its activity at various nAChR subtypes. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important neurotoxin and research tool.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine, is a bipyridyl alkaloid.[1] Its structure consists of a pyridine (B92270) ring linked to a tetrahydropyridine (B1245486) ring.

Figure 1. Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some reported properties, particularly the boiling point, show variability in the literature. This compound is often described as a thick, pale brown to very dark brown oil.[2] It exhibits slight solubility in chloroform, ethyl acetate, and methanol.[2] For comparison, the properties of the related compound anabasine (B190304) are also included.

| Property | This compound | Anabasine |

| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₄N₂ |

| Molecular Weight | 160.22 g/mol [3] | 162.23 g/mol [4] |

| CAS Number | 3471-05-4 | 494-52-0 |

| IUPAC Name | 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine | 3-(piperidin-2-yl)pyridine |

| Appearance | Thick oil, Pale Brown to Very Dark Brown | Colorless to light yellow liquid |

| Boiling Point | 110-120 °C | 270-272 °C |

| Melting Point | Not reported | 9 °C |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | 1000 mg/mL in water at 25 °C; Soluble in most organic solvents |

| SMILES | C1CCN=C(C1)C2=CN=CC=C2 | C1CCN--INVALID-LINK--C2=CN=CC=C2 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M]⁺ would be at m/z 160.22. Fragmentation would likely involve cleavage of the bond between the two rings and fragmentation within the tetrahydropyridine ring.

Pharmacology

This compound is a non-selective agonist of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Its pharmacological activity varies across different nAChR subtypes.

Mechanism of Action

Upon binding to nAChRs, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane, leading to neuronal excitation.

Receptor Subtype Selectivity

This compound displays a degree of selectivity in its interaction with different nAChR subtypes. It is a potent agonist at muscle-type nAChRs and neuronal α-bungarotoxin-sensitive nAChRs, which are typically homomers of the α7 subunit. In contrast, it acts as a weak partial agonist at the heteromeric α4β2 nAChR subtype.

| nAChR Subtype | This compound Activity | Reference |

| α7 | Potent Agonist | |

| Muscle-type | Potent Agonist | |

| α4β2 | Weak Partial Agonist | |

| α3β4 | Agonist activity |

Due to its interesting pharmacological profile, this compound has served as a lead compound for the development of more selective nAChR ligands. A notable example is GTS-21 (3-(2,4-dimethoxybenzylidene)this compound) , a derivative that exhibits selectivity as a partial agonist for the α7 nAChR subtype and has been investigated for its potential therapeutic effects in cognitive disorders.

Downstream Signaling Pathways

Activation of nAChRs by this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺. This can lead to the activation of various downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway . These pathways are involved in a wide range of cellular processes, including cell survival, synaptic plasticity, and gene expression.

Experimental Protocols

Synthesis of this compound (Adapted from Späth and Mamoli, 1936)

The first chemical synthesis of this compound was reported by Späth and Mamoli in 1936. The following is a generalized protocol based on their work and subsequent modifications.

Detailed Steps:

-

Claisen Condensation: N-benzoyl-2-piperidone is reacted with nicotinic acid ethyl ester in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is typically heated to facilitate the condensation.

-

Cyclization and Decarboxylation: The resulting intermediate is then heated, often in the same reaction vessel, to induce cyclization and decarboxylation, forming the tetrahydropyridine ring.

-

Hydrolysis: The benzoyl protecting group is removed by acid hydrolysis, for example, by heating with hydrochloric acid.

-

Purification: The final product, this compound, is isolated from the reaction mixture by extraction and purified, typically by vacuum distillation or column chromatography.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of this compound for a specific nAChR subtype using a competitive radioligand binding assay.

Materials:

-

Membrane preparation expressing the nAChR subtype of interest.

-

Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding (NSB): A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine), radioligand, and membrane preparation.

-

Competition: A range of concentrations of this compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

This protocol describes the use of TEVC in Xenopus laevis oocytes to characterize the functional activity (e.g., EC₅₀, Emax) of this compound at a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

This compound stock solution.

-

Recording solution (e.g., ND96).

-

TEVC setup (amplifier, micromanipulators, electrodes).

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate them for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Drug Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system. Record the inward current elicited by each concentration.

-

Data Analysis: Plot the peak current response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that elicits a half-maximal response) and the Emax (the maximum response).

Conclusion

This compound is a valuable pharmacological tool for studying the structure and function of nicotinic acetylcholine receptors. Its unique chemical structure and non-selective agonist profile have spurred the development of more specific nAChR ligands with therapeutic potential. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in exploring the properties and applications of this intriguing natural product.

References

Anabaseine's Mechanism of Action on Nicotinic Acetylcholine Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of anabaseine on nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound, a naturally occurring alkaloid, serves as a potent agonist at a variety of nAChR subtypes, exhibiting a complex pharmacological profile that has garnered significant interest in the field of neuroscience and drug discovery. This document details its binding affinities, functional potencies, and the downstream signaling cascades it initiates, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing key pathways and workflows.

This compound is structurally similar to nicotine (B1678760) and anabasine (B190304) and is produced by Nemertines worms and Aphaenogaster ants.[1] Its interaction with nAChRs is multifaceted, leading to neuronal depolarization and the release of key neurotransmitters such as dopamine (B1211576) and norepinephrine.[1] A critical aspect of this compound's pharmacology is its ability to induce receptor desensitization, a process that modulates the duration and intensity of the cholinergic signal.

Quantitative Analysis of this compound-nAChR Interactions

The following tables summarize the binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) of this compound and its key derivatives at various nAChR subtypes. This data provides a quantitative basis for understanding its subtype selectivity and functional effects.

Table 1: Binding Affinity (Ki) of this compound and Derivatives for nAChR Subtypes

| Compound | nAChR Subtype | Radioligand | Preparation | Ki (µM) | Reference |

| DMXBA (GTS-21) | α7 | [¹²⁵I]α-BTx | Rat Brain | ~0.13 | [2] |

| 4OH-DMXBA | α7 | [¹²⁵I]α-BTx | Rat Brain | ~0.24 | [2] |

Table 2: Inhibitory Concentration (IC50) of this compound and Derivatives

| Compound | nAChR Subtype | Assay | Preparation | IC50 (µM) | Reference |

| DMXBA (GTS-21) | α4β2 | Ion Flux | Xenopus Oocytes | 17 | [3] |

| DMXBA (GTS-21) | Muscle-type | ACh-mediated depolarization | TE671 cells | 6.6 ± 1.2 | |

| 4OH-DMXBA | Muscle-type | ACh-mediated depolarization | TE671 cells | 10.0 ± 2.8 | |

| Anabasine | α4β2 | [³H]nicotine binding | Rat Brain | 0.9 ± 0.0 | |

| Nicotine | α4β2 | [³H]nicotine binding | Rat Brain | 0.04 ± 0.002 |

Table 3: Effective Concentration (EC50) of this compound and Derivatives

| Compound | nAChR Subtype | Response Measured | Preparation | EC50 (µM) | Reference |

| This compound | Fetal Muscle-type | Depolarization | TE671 cells | 0.4 | |

| Anabasine | α4β2 | Current Activation | CHO cells | 0.9 ± 0.0 | |

| Nicotine | α4β2 | Current Activation | CHO cells | 0.8 ± 0.1 | |

| DMXBA (GTS-21) | α7 (rat) | Current Activation | Xenopus Oocytes | 5.2 | |

| DMXBA (GTS-21) | α7 (human) | Current Activation | Xenopus Oocytes | 11 | |

| 4OH-DMXBA | Fetal Muscle-type | Depolarization | TE671 cells | 1.98 ± 0.15 |

Core Mechanism of Action

This compound exists in three forms at physiological pH: a cyclic iminium, a cyclic imine, and an open-chain ammonium-ketone. Research indicates that the monocationic cyclic iminium form is the pharmacologically active species that binds to and activates nAChRs.

Upon binding to the orthosteric site of nAChRs, this compound acts as an agonist, inducing a conformational change in the receptor that opens the transmembrane ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. This initial activation is followed by a period of receptor desensitization, where the receptor enters a prolonged, non-conducting state despite the continued presence of the agonist. This compound has been shown to be a more potent desensitizer of fetal muscle-type nAChRs than anabasine or nicotine.

dot

Caption: this compound's core mechanism of action on nAChRs.

Downstream Signaling Pathways

The influx of calcium through activated nAChRs is a critical event that triggers a cascade of intracellular signaling pathways. These pathways ultimately mediate the diverse physiological effects of this compound.

dot

Caption: Downstream signaling pathways activated by this compound.

This compound-induced activation of nAChRs, particularly the α7 subtype which has a high permeability to calcium, leads to a significant increase in intracellular calcium concentrations. This calcium signal can then activate various downstream effectors, including Calmodulin-dependent protein kinases (CaMKs). These kinases are known to phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB). Additionally, calcium signaling can engage the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which also converges on the regulation of gene expression and cellular function. A primary and rapid consequence of nAChR activation and subsequent depolarization is the release of neurotransmitters from presynaptic terminals.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nAChRs.

Radioligand Binding Assay (Competition Binding)

This protocol describes a competition binding assay to determine the inhibitory potency (Ki) of this compound for a specific nAChR subtype.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain membranes for α4β2* and α7 nAChRs).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the nAChR subtype (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

Test Compound: this compound or its derivatives.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 1 mM (S)-nicotine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

96-well microplates, glass fiber filters, cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh Assay Buffer and resuspend to a final protein concentration of approximately 1 mg/mL. Store aliquots at -80°C.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Assay Buffer, radioligand, a saturating concentration of the non-specific control, and membrane preparation.

-

Competition Binding: Assay Buffer, radioligand, a range of concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 3 hours at 37°C for [¹²⁵I]α-Btx binding to α7 nAChRs).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

dot

Caption: Workflow for a radioligand competition binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to measure the functional effects (e.g., agonist-induced currents, EC50) of this compound on nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis frogs and oocytes.

-

cRNA for nAChR subunits.

-

Microinjection setup.

-

TEVC recording setup (amplifier, digitizer, perfusion system).

-

Recording solution (e.g., ND96).

-

This compound and other test compounds.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Data Acquisition: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV). Apply this compound at various concentrations via the perfusion system. Record the resulting transmembrane currents.

-

Data Analysis: Measure the peak current amplitude for each this compound concentration. Normalize the responses to the maximal response. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient.

dot

Caption: Workflow for two-electrode voltage clamp electrophysiology.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter release in specific brain regions of awake, freely moving animals in response to this compound administration.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

-

This compound solution for administration.

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex). Allow the animal to recover from surgery.

-

Microdialysis Sampling: On the day of the experiment, connect the probe to a perfusion pump and perfuse with artificial cerebrospinal fluid (aCSF). Collect dialysate samples at regular intervals using a fraction collector.

-

Baseline Collection: Collect several baseline samples to establish the basal neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., systemically or via reverse dialysis through the probe).

-

Post-Drug Collection: Continue to collect dialysate samples to measure the effect of this compound on neurotransmitter release.

-

Sample Analysis: Analyze the dialysate samples for neurotransmitter content using an appropriate analytical method.

-

Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels.

dot

Caption: Workflow for in vivo microdialysis.

Conclusion

This compound is a potent and versatile pharmacological tool for probing the function of nicotinic acetylcholine receptors. Its distinct profile as a full agonist at α7 nAChRs and a partial agonist at α4β2 nAChRs, coupled with its ability to induce profound receptor desensitization, makes it a valuable lead compound in the development of novel therapeutics for a range of neurological and psychiatric disorders. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing research in this critical area of neuropharmacology. This guide provides a foundational resource for scientists and researchers dedicated to unraveling the complexities of cholinergic signaling and harnessing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine | Journal of Neuroscience [jneurosci.org]

An In-Depth Technical Guide to the Early Pharmacology of Anabaseine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early pharmacological studies of anabaseine, a naturally occurring alkaloid with significant activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). This document details its mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental methodologies, and visualizes associated signaling pathways.

Introduction: this compound, a Potent Nicotinic Agonist

This compound is a pyridine (B92270) alkaloid originally isolated from marine nemertine worms and also found in certain ant species.[1] It is structurally related to nicotine (B1678760) and anabasine (B190304) and acts as an agonist at most nAChR subtypes in both the central and peripheral nervous systems.[1] Early research into this compound's pharmacology revealed its potent, non-selective agonist activity, stimulating a wide variety of nAChR subtypes.[1][2] This broad activity profile, particularly its potent effects at muscle and α7 neuronal nAChRs, has made it a valuable pharmacological tool and a lead compound for the development of more selective nAChR modulators.[3]

This compound exists in three major forms at physiological pH: a cyclic iminium, a cyclic imine, and a monocationic open-chain ammonium-ketone. Studies have concluded that the monocationic cyclic iminium form is the primary pharmacologically active species that binds to and activates vertebrate nAChRs.

Quantitative Pharmacological Data

The following tables summarize the quantitative data from early key studies on the binding affinity (Ki) and potency (EC50) of this compound and its analogs at various nAChR subtypes.

Table 1: Binding Affinities (Ki) of this compound and Analogs at Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Preparation | Radioligand | Ki (µM) | Reference |

| This compound | α4β2 | Rat Brain Membranes | [³H]-Cytisine | 1.8 | |

| This compound | α7 | Rat Brain Membranes | [¹²⁵I]-α-Bungarotoxin | 0.08 | |

| PTHP | α4β2 | Rat Brain Membranes | [³H]-Cytisine | 0.5 | |

| PTHP | α7 | Rat Brain Membranes | [¹²⁵I]-α-Bungarotoxin | 0.04 | |

| 2,3'-Bipyridyl | α4β2 | Rat Brain Membranes | [³H]-Cytisine | >100 | |

| 2,3'-Bipyridyl | α7 | Rat Brain Membranes | [¹²⁵I]-α-Bungarotoxin | 15 | |

| MAPP | α4β2 | Rat Brain Membranes | [³H]-Cytisine | 150 | |

| MAPP | α7 | Rat Brain Membranes | [¹²⁵I]-α-Bungarotoxin | 10 |

*PTHP: 2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidine, a stable analog of the cyclic iminium form of this compound. **MAPP: 5-methylamino-1-(3-pyridyl)-1-pentanone, a stable analog of the open-chain ammonium-ketone form of this compound.

Table 2: Potency (EC50) of this compound and Analogs at Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Cell System | Assay | EC50 (µM) | Efficacy (% of ACh/Epibatidine) | Reference |

| This compound | human α4β2 | tsA201 cells | FlexStation (Membrane Depolarization) | 3.5 | 30% | |

| This compound | human fetal muscle | TE671 cells | FlexStation (Membrane Depolarization) | 0.15 | 100% | |

| PTHP | human α4β2 | tsA201 cells | FlexStation (Membrane Depolarization) | 1.0 | 40% | |

| PTHP | human fetal muscle | TE671 cells | FlexStation (Membrane Depolarization) | 0.08 | 100% | |

| 2,3'-Bipyridyl | human α4β2 | tsA201 cells | FlexStation (Membrane Depolarization) | >300 | Not Determined | |

| 2,3'-Bipyridyl | human fetal muscle | TE671 cells | FlexStation (Membrane Depolarization) | 30 | 100% | |

| MAPP | human α4β2 | tsA201 cells | FlexStation (Membrane Depolarization) | >300 | Not Determined | |

| MAPP | human fetal muscle | TE671 cells | FlexStation (Membrane Depolarization) | 100 | 100% |

*PTHP: 2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidine. **MAPP: 5-methylamino-1-(3-pyridyl)-1-pentanone.

Key Experimental Protocols

The pharmacological characterization of this compound has relied on several key experimental techniques. Detailed below are the general methodologies employed in early studies.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the dissociation constant (Ki) of this compound and its analogs for different nAChR subtypes.

-

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Cytisine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to study the function of ion channels, such as nAChRs, expressed in a heterologous system.

-

Objective: To determine the potency (EC50) and efficacy of this compound and its analogs as agonists at specific nAChR subtypes.

-

General Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2 for the α4β2 receptor). The oocytes are then incubated for several days to allow for receptor expression.

-

Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current. A voltage-clamp amplifier is used to hold the membrane potential at a specific level.

-

Drug Application: this compound or its analogs are applied to the oocyte via the perfusion system at various concentrations.

-

Data Acquisition: The current flowing across the oocyte membrane in response to the drug application is recorded. This current is a measure of the activation of the expressed nAChRs.

-

Data Analysis: The peak current response at each concentration is measured and plotted against the drug concentration to generate a dose-response curve, from which the EC50 and maximum response (efficacy) can be determined.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by directly binding to and activating nAChRs, which are ligand-gated ion channels. This activation leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades.

General Agonist Action at Nicotinic Acetylcholine Receptors

The binding of this compound to the nAChR orthosteric site induces a conformational change in the receptor, opening the ion channel. The subsequent influx of cations leads to the depolarization of the cell membrane. In neurons, this depolarization can trigger an action potential and lead to the release of neurotransmitters such as dopamine (B1211576) and norepinephrine.

Downstream Signaling of the α7 Nicotinic Acetylcholine Receptor

This compound and its derivatives, such as DMXBA (GTS-21), show a preference for the α7 nAChR subtype. Activation of α7 nAChRs has been linked to several intracellular signaling pathways that are involved in neuroprotection and anti-inflammatory responses.

References

- 1. This compound is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic Analysis of Benzylidene this compound Complexes with Acetylcholine Binding Proteins as Models for Ligand–Nicotinic Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Anabaseine: A Technical Guide to its Putative Biosynthetic Pathway in Nemerteans

For Immediate Release

Gainesville, FL – December 1, 2025 – Anabaseine, a potent neurotoxin found in nemerteans (ribbon worms), has garnered significant interest from the scientific community for its potential as a lead compound in drug development, particularly for neurological disorders. Despite its pharmacological importance, the precise biosynthetic pathway of this compound within these marine invertebrates has remained largely unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in nemerteans, drawing parallels with the well-characterized biosynthesis of the structurally similar alkaloid, anabasine (B190304), in plants. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and pharmacology.

While direct experimental evidence for the this compound biosynthetic pathway in nemerteans is limited, the structural analogy to anabasine provides a strong foundation for a proposed pathway. It is widely accepted that a biosynthetic mechanism for this compound production was acquired early in the evolution of the Hoplonemertea, the class of nemerteans in which this alkaloid is found[1][2][3][4].

Putative this compound Biosynthesis Pathway

The proposed pathway for this compound biosynthesis in nemerteans commences with the amino acid L-lysine. The pathway is hypothesized to proceed through the following key steps, primarily based on the known biosynthesis of anabasine in plants[5].

-

Decarboxylation of L-lysine: The initial step is the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC).

-

Oxidative Deamination and Cyclization: Cadaverine is then believed to undergo oxidative deamination to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.

-

Condensation: The final proposed step involves the condensation of Δ¹-piperideine with nicotinic acid (or a derivative) to form this compound. The precise enzymatic machinery and the exact form of the nicotinic acid precursor in nemerteans are yet to be identified.

Below is a diagram illustrating this putative pathway.

Quantitative Data

Currently, there is no available quantitative data on enzyme kinetics or precursor incorporation rates for the this compound biosynthetic pathway in nemerteans. However, studies have quantified the concentration of this compound in various nemertean species. This data is crucial for selecting appropriate species for biosynthetic studies and for understanding the ecological role of this compound.

| Nemertean Species | This compound Concentration (µg/g wet weight) | Reference |

| Paradrepanophorus crassus | 720 | |

| Paranemertes peregrina | >1440 |

Experimental Protocols

To elucidate the proposed this compound biosynthetic pathway in nemerteans, a series of experiments employing isotopic labeling and precursor feeding would be required. The following protocols are adapted from established methods used in the study of alkaloid biosynthesis in plants.

Experimental Workflow

The general workflow for investigating the this compound biosynthesis pathway is outlined below.

Protocol 1: Precursor Feeding with Stable Isotopes

Objective: To determine if L-lysine is a precursor to this compound in nemerteans.

Materials:

-

Live specimens of a high-anabaseine-producing nemertean species (e.g., Paranemertes peregrina).

-

Artificial seawater.

-

¹³C or ¹⁵N-labeled L-lysine.

-

Unlabeled L-lysine (for control group).

-

Micro-injection setup or feeding solution.

-

Standard laboratory glassware and equipment.

Procedure:

-

Acclimate nemertean specimens in individual containers with artificial seawater.

-

Prepare a stock solution of the isotopically labeled L-lysine in artificial seawater.

-

Administer the labeled L-lysine to the experimental group of nemerteans. This can be achieved through micro-injection into the body cavity or by adding it to the surrounding seawater for absorption. A control group should be administered with unlabeled L-lysine under identical conditions.

-

Incubate the nemerteans for a defined period (e.g., 24, 48, 72 hours) to allow for the metabolism of the precursor.

-

After the incubation period, sacrifice the animals and immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Proceed with alkaloid extraction as detailed in Protocol 2.

Protocol 2: Extraction and Analysis of this compound

Objective: To extract and analyze this compound from nemertean tissues to determine isotopic enrichment.

Materials:

-

Frozen nemertean tissue.

-

Mortar and pestle or tissue homogenizer.

-

Organic solvents (e.g., methanol, chloroform).

-

Centrifuge.

-

Rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

Mass Spectrometer (MS) capable of high-resolution analysis.

-

Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

-

Homogenize the frozen nemertean tissue in a suitable solvent, such as methanol.

-

Perform a liquid-liquid extraction. Typically, the homogenate is acidified, washed with a non-polar solvent to remove lipids, then basified with ammonium hydroxide and extracted with a solvent like chloroform.

-

Concentrate the crude alkaloid extract using a rotary evaporator.

-

Purify this compound from the crude extract using HPLC.

-

Analyze the purified this compound using high-resolution mass spectrometry to determine the mass shift corresponding to the incorporation of the stable isotope.

-

For more detailed positional information of the incorporated isotope, conduct NMR spectroscopy (e.g., ¹³C-NMR or ¹⁵N-NMR).

Future Directions

The elucidation of the this compound biosynthetic pathway in nemerteans is a promising area of research. Future work should focus on identifying and characterizing the specific enzymes involved in this pathway. The use of modern transcriptomic and proteomic approaches on this compound-producing nemertean tissues could lead to the discovery of the genes encoding the biosynthetic enzymes. The successful identification and heterologous expression of these enzymes would not only confirm the proposed pathway but also open up possibilities for the biotechnological production of this compound and its derivatives for therapeutic applications.

Disclaimer: The biosynthetic pathway for this compound in nemerteans presented in this document is putative and based on the biosynthesis of the analogous compound, anabasine, in other organisms. Further experimental validation is required to confirm this pathway in nemerteans.

References

- 1. Discovery of the Nicotinic Receptor Toxin this compound in a Polystiliferan Nemertean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of the Nicotinic Receptor Toxin this compound in a Polystiliferan Nemertean - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

Anabaseine: A Technical Guide for Researchers

This technical guide provides an in-depth overview of anabaseine, a naturally occurring neurotoxin, for researchers, scientists, and drug development professionals. It covers its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data Presentation

This compound is a neurotoxin that acts as an agonist at nicotinic acetylcholine (B1216132) receptors.[1] Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3471-05-4 | [1] |

| Molecular Weight | 160.22 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

Mechanism of Action and Signaling Pathways

This compound is a potent agonist of nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α7 subtype.[1] Its binding to these receptors leads to the depolarization of neurons and the subsequent release of neurotransmitters such as dopamine (B1211576) and norepinephrine.

A synthetic derivative of this compound, GTS-21 (also known as DMXBA), has been a subject of significant research due to its selective agonism at the α7 nAChR. Activation of the α7 nAChR by GTS-21 has been shown to modulate multiple intracellular signaling pathways, exhibiting anti-inflammatory and neuroprotective effects. These pathways include the PI3K/Akt, NF-κB, AMPK, Nrf2, and CREB/PPARγ signaling cascades. Furthermore, GTS-21 has been demonstrated to exert its anti-inflammatory effects through the activation of the JAK2-STAT3 signaling pathway.

Below is a diagram illustrating the signaling pathway initiated by GTS-21.

Experimental Protocols

Synthesis of this compound

A classical method for the synthesis of this compound involves the reaction of nicotinic acid ethyl ester with N-benzoylpiperidone. This process ultimately leads to the formation of α-nicotinoyl-N-benzoyl-2-piperidone, which then undergoes decarboxylation, ring closure, and amide hydrolysis to yield this compound.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to nAChRs.

-

Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., from rat brain or transfected cell lines).

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]-cytisine for α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs) and varying concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium. Incubation times and temperatures will vary depending on the radioligand and receptor subtype (e.g., 4 hours at 5°C for [³H]-cytisine with α4β2 nAChRs).

-

Separation: Separate the bound from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) by non-linear regression analysis.

Membrane Potential Assay using FlexStation

This assay measures the functional activity of this compound by detecting changes in cell membrane potential.

-

Cell Culture: Plate cells expressing the nAChR of interest in a 96-well microplate and culture overnight.

-

Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye.

-

Compound Addition: Use the integrated fluidics of the FlexStation to add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence over time. Agonist binding to the nAChR will cause ion influx and membrane depolarization, leading to a change in the dye's fluorescence.

-

Data Analysis: Analyze the fluorescence data to determine the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.

References

Anabaseine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabaseine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neurological disorders. As a structural analogue of nicotine, it serves as a valuable chemical scaffold for the development of novel drugs targeting nAChRs, especially the α7 subtype. Understanding the physicochemical properties of this compound, namely its solubility and stability, is paramount for its effective use in research and development, from early-stage in vitro assays to formulation development for in vivo studies.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering quantitative data where available, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding of this promising compound.

Core Data on this compound

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | 3,4,5,6-Tetrahydro-2,3'-bipyridine | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molar Mass | 160.22 g/mol | [1] |

| Appearance | Oil | [1] |

| Boiling Point | 110-120 °C | [1] |

Solubility Data

The solubility of this compound is a critical parameter for its application in various experimental settings. While comprehensive quantitative data is limited, the available information indicates that its solubility is highly dependent on the solvent and the form of the compound (free base vs. salt).

| Solvent | Solubility | Temperature | Notes | Reference |

| Water | Slight | Not Specified | This compound as a free base has limited solubility in water. | |

| Water (as salt) | Very Soluble | Not Specified | Salts such as the dipicrate, dihydrochloride, or diperchlorate are highly soluble in water. | |

| Organic Solvents | Soluble | Not Specified | Generally soluble in most organic solvents. | |

| DMSO | ≥ 2.5 mg/mL (in 10% DMSO formulation) | Not Specified | This value is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | |

| Corn Oil | ≥ 2.5 mg/mL (in 10% DMSO formulation) | Not Specified | This value is for a formulation containing 10% DMSO and 90% Corn Oil. |

Stability Profile

This compound's stability is influenced by several factors, including pH, exposure to air, and temperature. Understanding these factors is crucial for the accurate preparation and storage of this compound solutions and for the interpretation of experimental results.

| Condition | Stability Profile | Degradation Products | Notes | Reference |

| pH | Unstable in the intermediate pH range (3-9). | Polymerization products, Schiff base adducts. | At physiological pH, this compound exists in equilibrium between three forms: a cyclic imine, a cyclic iminium, and a monocationic open-chain ammonium-ketone. This equilibrium contributes to its instability. | |

| Air Exposure | Darkens on exposure to air. | Not specified. | Indicates oxidative degradation. | |

| Thermal | Susceptible to thermal degradation. | Not specified for this compound. For the related compound anabasine, thermal decomposition leads to nitrogen oxides and carbon monoxide. | Encapsulation in cyclodextrin (B1172386) has been shown to improve the thermal stability of the related compound anabasine. | |

| Light | Susceptible to light. | Not specified. | General property of many alkaloids. |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard laboratory procedure for determining the thermodynamic solubility of this compound in an aqueous buffer.

-

Materials:

-

This compound (solid form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

0.22 µm syringe filters

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 1 mL).

-

Securely cap the vial and place it on an orbital shaker.

-

Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After shaking, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method to determine the concentration of this compound.

-

The concentration of the saturated supernatant represents the aqueous solubility of this compound.

-

Shake-Flask Solubility Determination Workflow

Stability-Indicating HPLC Method

This protocol outlines the development of a reverse-phase HPLC method to assess the stability of this compound and separate it from its degradation products.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Column Temperature: 30 °C

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid this compound at 80 °C for 48 hours.

-

Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.

-

-

Analysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Subject aliquots of the stock solution to the forced degradation conditions described above.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Inject the samples onto the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

-

Signaling Pathway

This compound exerts its biological effects primarily through its action as an agonist at nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α7 subtype. The activation of these ligand-gated ion channels initiates a cascade of downstream events, leading to the release of key neurotransmitters.

This compound Signaling Pathway

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. The data highlights that while this compound is soluble in organic solvents, its free base form has limited aqueous solubility, a challenge that can be overcome by using its salt forms. The stability of this compound is a significant consideration, particularly its susceptibility to degradation in neutral to alkaline pH conditions and upon exposure to air.

For researchers and drug development professionals, the provided experimental protocols offer a starting point for in-house characterization of this compound's physicochemical properties. The signaling pathway diagram illustrates the primary mechanism of action of this compound, providing a visual aid for understanding its pharmacological effects.

It is important to note that there are still gaps in the quantitative data for this compound's solubility and stability. Further studies are warranted to establish a more comprehensive profile, which will undoubtedly facilitate its continued investigation and potential development as a therapeutic agent.

References

Anabaseine Enantiomers: A Technical Guide to Their Synthesis, Separation, and Nicotinic Acetylcholine Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabaseine, a naturally occurring alkaloid found in certain marine worms and ants, is a potent agonist at various nicotinic acetylcholine (B1216132) receptors (nAChRs). Its structural similarity to nicotine (B1678760) and its diverse pharmacological profile have made it a subject of significant interest in neuroscience and drug discovery. This technical guide provides a comprehensive overview of the synthesis, separation, and pharmacological activity of this compound, with a particular focus on the stereochemical aspects of its interaction with nAChRs. While direct comparative data on the individual enantiomers of this compound are limited in the current literature, this document synthesizes available information on racemic this compound and the closely related anabasine (B190304) enantiomers to highlight the critical role of stereochemistry in nicotinic receptor activation. This guide also details relevant experimental protocols and signaling pathways to facilitate further research in this area.

Introduction

This compound, or 3,4,5,6-tetrahydro-2,3'-bipyridine, is a potent nicotinic agonist that has been shown to interact with a variety of nAChR subtypes.[1] It is a structural analogue of nicotine and anabasine.[1] this compound is a potent agonist at vertebrate skeletal muscle and neuronal α7 nAChRs, which are known to have a high affinity for α-bungarotoxin.[1][2] It also acts as a weak partial agonist at α4β2 nAChRs, which are involved in cognitive processes and addiction.[2] The imine bond in this compound is a key structural feature that contributes to its interaction with certain nAChRs and has made it a valuable lead compound for the development of selective α7 nAChR agonists. One such derivative, GTS-21 (3-(2,4-dimethoxybenzylidene)-anabaseine), has been investigated in clinical trials for cognitive deficits.

At physiological pH, this compound exists in three major forms in equilibrium: a cyclic iminium, a cyclic imine, and a monocationic open-chain ammonium-ketone. Studies have indicated that the monocationic cyclic iminium form is the primary pharmacologically active species that binds to and activates nAChRs.

Synthesis and Enantioselective Separation

The synthesis of this compound and its analogues has been a subject of interest for medicinal chemists. While specific methods for the enantioselective synthesis and separation of this compound enantiomers are not extensively detailed in the reviewed literature, procedures for the closely related alkaloid, anabasine, provide valuable insights.

Enantioselective Synthesis of Anabasine

A common strategy for the enantioselective synthesis of alkaloids like anabasine involves the use of chiral auxiliaries. One reported method utilizes the condensation of 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine (B1677787) to form a chiral ketimine. This is followed by enantioselective C-alkylation, N-deprotection, and base-catalyzed intramolecular ring closure to yield the desired enantiomer of anabasine in good yield and high enantiomeric excess.

Separation of Anabasine Enantiomers

Racemic anabasine can be separated into its individual enantiomers through derivatization with a chiral resolving agent followed by chromatographic separation. For instance, reaction of racemic anabasine with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) produces diastereomers that can be separated using preparative reversed-phase high-performance liquid chromatography (HPLC). Subsequent removal of the chiral auxiliary yields the pure S-(-)- and R-(+)-anabasine enantiomers.

Pharmacological Activity at Nicotinic Acetylcholine Receptors

The interaction of this compound and its enantiomers with nAChRs is complex and subtype-dependent. While data on individual this compound enantiomers is scarce, studies on racemic this compound and anabasine enantiomers provide a basis for understanding their structure-activity relationships.

Quantitative Data on this compound and Anabasine Enantiomers